molecular formula C22H17N5 B2872161 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 902035-56-7

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2872161
CAS No.: 902035-56-7
M. Wt: 351.413
InChI Key: USDCYHJDUSGOGL-UHFFFAOYSA-N
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Description

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes an imidazole ring fused to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazole with appropriate phenyl derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in other chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is studied for its interactions with biological macromolecules. It can serve as a ligand for metal ions or as a probe for studying enzyme activities.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic properties. It may be used as a lead compound in drug discovery, targeting various diseases and conditions.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable materials.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and core structures.

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar core structures but vary in their substituents and functional groups.

Uniqueness: 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine stands out due to its specific combination of an imidazole ring and a pyrazolo[1,5-a]pyrimidine core, which provides unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

7-imidazol-1-yl-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-16-21(18-10-6-3-7-11-18)22-24-19(17-8-4-2-5-9-17)14-20(27(22)25-16)26-13-12-23-15-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDCYHJDUSGOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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